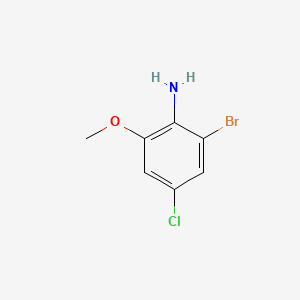
13(R)-ヒドロキシオクタデカジエン酸コレステリルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13(R)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. 13(R)-HODE cholesteryl ester can be used as a standard for analysis of chiral HODE cholesteryl esters.
科学的研究の応用
心血管疾患の管理
13(R)-ヒドロキシオクタデカジエン酸コレステリルエステル: は心血管の健康において重要な役割を果たします。 これは、体内のコレステロールレベルのバランスに不可欠なコレステリルエステル転移タンパク質 (CETP) の調節に関与しています . CETP阻害剤は、13(R)-ヒドロキシオクタデカジエン酸コレステリルエステルの誘導体を含む可能性があり、低密度リポタンパク質コレステロール (LDL-C) を効果的に低下させ、高密度リポタンパク質コレステロール (HDL-C) を増加させることが示されており、心血管疾患に対する治療戦略を提供しています .
アテローム性動脈硬化症の研究
この化合物は、脂質の移動プロセスを理解するために、アテローム性動脈硬化症の研究で使用されます。 CETPを阻害することで、研究者はHDLからLDLへのコレステリルエステルの移動の減少を研究することができます。これは、アテローム性動脈硬化症の発症における重要な要素です . これにより、アテローム性動脈硬化症の進行を遅らせたり、逆転させたりするための潜在的な治療標的を特定するのに役立ちます。
創薬
創薬において、13(R)-ヒドロキシオクタデカジエン酸コレステリルエステル は、新規CETP阻害剤を発見するために使用されます。 複数段階のバーチャルスクリーニングと分子動力学シミュレーションを通じて、研究者は潜在的なCETP阻害活性を有する化合物を特定することができます。これは、コレステロールレベルの管理のための新規薬剤の開発につながる可能性があります .
脂質代謝研究
この化合物は、脂質代謝の研究、特にリポタンパク質間の脂質の双方向転移におけるCETPの役割の文脈において不可欠です。 この転移のメカニズムを理解することは、脂質異常症を管理するための戦略を開発するために不可欠です .
酸化ストレスと炎症
13(R)-ヒドロキシオクタデカジエン酸コレステリルエステル: は、酸化ストレスと炎症の研究においても関連性があります。 これは、12/15-リポキシゲナーゼなどの酵素による脂質の酸化に関与しており、酸化リン脂質の形成につながり、炎症プロセスに寄与する可能性があります .
構造生物学
この化合物は、構造生物学研究において役立ちます。ここでは、CETPの三次元構造とそのリポタンパク質との相互作用を理解することに重点が置かれています。 このような研究から得られた知見は、CETP阻害剤やその他の治療薬の設計に役立ちます .
作用機序
Target of Action
The primary target of 13®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
CETP, which is predominantly found in the plasma, interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . It has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .
Biochemical Pathways
CETP regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) . CETP facilitates bi-directional transfer of cholesteryl esters and triglycerides between plasma lipoproteins . The overall effect of the heteroexchange is the transfer of cholesteryl ester from HDL to triglyceride-rich lipoprotein (TRL like VLDL) and LDL and a transfer of triglycerides from TRL to LDL and HDL .
Pharmacokinetics
The pharmacokinetics of CETP inhibitors, such as anacetrapib, have been studied . Anacetrapib was absorbed after administration of a single oral dose, with a median Tmax of 3.0-5.0 h and elimination half-life of 105.3-122.3 h . The AUC and Cmax of anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50-200 mg . Once-daily administration of 100 mg of anacetrapib for 10 days resulted in a median Tmax of 5.0 h with an apparent half-life of 193.7 h on Day 10 of multiple dosing .
Result of Action
The result of the action of 13®-HODE cholesteryl ester, as a CETP inhibitor, is the reduction of the transfer of cholesterol esters from HDL to LDL . This leads to a decrease in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . Genetic deficiency in CETP is associated with a low plasma level of low-density lipoprotein cholesterol (LDL-C) and a profoundly elevated plasma level of high-density lipoprotein cholesterol (HDL-C), which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-SDZZETQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)




